molecular formula C12H16N4O4S2 B6703432 N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide

N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide

Cat. No.: B6703432
M. Wt: 344.4 g/mol
InChI Key: FEEVDUDSKTYQKU-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and an oxadiazole ring

Properties

IUPAC Name

N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-15(2)22(17,18)16-5-6-19-8-9(16)12-13-11(14-20-12)10-4-3-7-21-10/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEVDUDSKTYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thiophene and oxadiazole rings separately, followed by their coupling with the morpholine-4-sulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding complex biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, thiophene derivatives, and oxadiazole derivatives. Examples include:

  • N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine
  • 3-(2-thienyl)-1,2,4-oxadiazole
  • Morpholine-4-sulfonamide

Uniqueness

What sets N,N-dimethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

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